molecular formula C13H26N2O2 B3013739 tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate CAS No. 1630815-56-3

tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate

Cat. No.: B3013739
CAS No.: 1630815-56-3
M. Wt: 242.363
InChI Key: XPLZPXOEANKHEL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protective group, an aminomethyl substituent, and a propyl group at the 2-position of the pyrrolidine ring. The stereochemistry (2S) and substitution pattern influence its conformational flexibility, solubility, and interactions with biological targets .

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-7-13(10-14)8-6-9-15(13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZPXOEANKHEL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@]1(CCCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate typically begins with the appropriate pyrrolidine derivative.

    Reaction Steps:

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the aminomethyl group.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

Tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate serves as a critical building block in the synthesis of more complex molecules. It is utilized in:

  • Synthesis of Bioactive Compounds: The compound can be used to create various derivatives that exhibit biological activity, including inhibitors for specific enzymes .

Biology

In biological research, this compound is instrumental in studying enzyme mechanisms and protein-ligand interactions. Its structure allows it to interact with biological targets effectively:

  • Enzyme Studies: The aminomethyl group facilitates binding to enzyme active sites, providing insights into enzyme kinetics and mechanisms .

Pharmaceutical Development

The compound has been identified as a precursor for the synthesis of pharmaceutical agents, including:

  • Lacosamide Derivatives: It serves as an intermediate in the synthesis of lacosamide, a medication used for epilepsy and neuropathic pain .

Case Study 1: Synthesis of IKKβ Inhibitors

Research has shown that this compound can be utilized to synthesize imidazo[1,2-b]pyridazine derivatives, which act as potent inhibitors of IKKβ, an important target in cancer therapy .

CompoundYield (%)Method
Imidazo[1,2-b]pyridazine76%Reaction with tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine

Case Study 2: Production of Specialty Chemicals

In industrial applications, this compound is used to produce specialty chemicals that have diverse applications in materials science. Continuous flow reactors are often employed for efficient synthesis .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Pyrrolidine-Based Analogs with Fluorine Substitution

Fluorinated pyrrolidine derivatives are widely explored for their enhanced metabolic stability and pharmacokinetic properties. Key examples include:

Compound Name (CAS) Molecular Formula Substituents Key Properties/Applications Reference
tert-Butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate (1363384-67-1) C₁₁H₁₈F₂N₂O₂ 4,4-difluoro Increased polarity; potential CNS applications due to blood-brain barrier penetration
tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (1138324-46-5) C₁₁H₁₉FN₂O₂ 4-fluoro Improved metabolic stability; used in peptide mimetics

Key Differences :

  • The target compound’s propyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to fluorinated analogs.

Azetidine vs. Pyrrolidine Ring Systems

Azetidine (4-membered ring) derivatives offer distinct conformational constraints compared to pyrrolidine (5-membered ring):

Compound Name (CAS) Molecular Formula Ring Size Substituents Key Properties Reference
tert-Butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate (1630815-51-8) C₁₂H₂₄N₂O₂ Azetidine 2-propyl, aminomethyl Higher ring strain; rigid structure for targeted binding

Key Differences :

  • Pyrrolidine’s larger ring allows greater conformational flexibility, which may improve adaptability to diverse binding pockets .

Piperidine and Oxo-Substituted Derivatives

Piperidine (6-membered ring) and ketone-containing analogs demonstrate divergent physicochemical behaviors:

Compound Name (CAS) Molecular Formula Substituents Key Properties/Applications Reference
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (620611-27-0) C₁₁H₂₀FN₂O₂ 4-fluoro, piperidine Reduced basicity; used in kinase inhibitors
tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate (790667-49-1) C₁₁H₁₉NO₃ 4-oxo, piperidine Introduces hydrogen-bonding sites for ligand-receptor interactions

Key Differences :

  • The 4-oxo group in piperidine derivatives enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic propyl group in the target compound.

Complex Spiro-Pyrrolidine Derivatives

Compound Name (CAS) Molecular Formula Substituents Key Properties Reference
Compound 328 (spiro-pyrrolidine-oxindole) C₃₅H₅₀N₄O₃Si Triisopropylsilyl ethynyl, prop-1-en-1-yl High molecular weight (628.35 Da); designed for spirocyclic drug discovery

Key Differences :

  • The spiro architecture and bulky substituents (e.g., triisopropylsilyl) in compound 328 increase steric hindrance and lipophilicity, limiting solubility compared to the target compound.
  • Such derivatives are often tailored for specific targets (e.g., kinase inhibitors), whereas the simpler pyrrolidine scaffold of the target compound offers broader applicability .

Solubility and LogP Predictions

  • Fluorinated analogs : Lower calculated logP (e.g., ~1.5–2.0) due to electronegative fluorine atoms.
  • Target compound : Higher logP (~2.5–3.0) due to the propyl group, favoring lipid membrane penetration.
  • Spiro derivatives : LogP >4.0 (e.g., compound 328), indicating poor aqueous solubility .

Biological Activity

tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine family. This compound is notable for its potential biological activities and applications in medicinal chemistry. It serves as a versatile building block in organic synthesis, particularly in the development of pharmacologically active compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N2O2C_{13}H_{26}N_{2}O_{2} with a molecular weight of 242.36 g/mol. The structure features a pyrrolidine ring substituted with a tert-butyl group, an aminomethyl group, and a propyl group, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. This interaction profile suggests that it may influence pathways involved in inflammation, pain modulation, and possibly cancer therapy.

Biological Applications

1. Synthesis of Bioactive Compounds
this compound is utilized as an intermediate in the synthesis of various bioactive compounds, including:

  • IKKβ Inhibitors : It serves as a precursor for synthesizing imidazo[1,2-b]pyridazine derivatives that exhibit potent inhibition of IKKβ, a key regulator in inflammatory responses .
  • Dopamine Receptor Antagonists : Derivatives synthesized from this compound have been explored for their potential as D₂ receptor antagonists .

2. Potential Therapeutic Effects
Research indicates that derivatives of this compound may exhibit cytostatic properties and could be effective in treating conditions associated with vasoconstriction, such as hypertension and ischemic diseases .

Case Studies

Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of compounds derived from this compound. The results demonstrated significant inhibition of prostaglandin E₂ (PGE₂) production in vitro, suggesting its potential use in managing inflammatory disorders. For instance, specific derivatives showed IC₅₀ values ranging from 0.84 to 1.39 μM against COX-2 enzymes .

Case Study 2: Cancer Research
Another investigation focused on the anti-cancer properties of related compounds in xenograft models. Compounds derived from this pyrrolidine exhibited promising results in reducing tumor growth rates significantly compared to control groups, indicating their potential as therapeutic agents in oncology .

Comparative Analysis

A comparison with similar pyrrolidine derivatives highlights the unique properties of this compound:

CompoundStructureBiological Activity
This compoundStructureIKKβ inhibition, anti-inflammatory
tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylateStructureReduced activity due to lack of propyl group
tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylateStructureDifferent reactivity profile

Q & A

Q. What are the common synthetic routes for tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step processes, including Boc protection, nucleophilic substitution, and catalytic hydrogenation. For example, similar pyrrolidine derivatives are synthesized via:

  • Step 1 : Reacting a Boc-protected pyrrolidine precursor with propylamine or a propylating agent under basic conditions .
  • Step 2 : Purification via column chromatography (e.g., ethanol/chloroform, 1:10) to isolate intermediates, achieving yields up to 60% .
  • Step 3 : Deprotection using acidic or catalytic conditions (e.g., Pd/C hydrogenation) to finalize the aminomethyl group .

Q. Optimization Strategies :

  • Adjust reaction time and temperature (e.g., 45°C for 3 hours in saponification steps ).
  • Use chiral catalysts or enantioselective reagents to enhance stereochemical control.
  • Monitor progress with TLC or HPLC to minimize side products .

Q. Which spectroscopic methods are most effective for confirming the structural integrity and stereochemistry of this compound?

Methodological Answer : Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to verify propyl, aminomethyl, and Boc-group signals (e.g., δ ~1.4 ppm for tert-butyl protons ).
    • 2D NMR (COSY, NOESY) to confirm stereochemistry and spatial proximity of substituents .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z for C₁₃H₂₄N₂O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for derivatives of this compound?

Methodological Answer : Discrepancies may arise from solvent effects, dynamic conformational changes, or impurities. Strategies include:

  • Deuterated Solvent Calibration : Ensure chemical shifts are referenced to residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) .
  • Variable Temperature NMR : Probe conformational flexibility by analyzing splitting patterns at low/high temperatures .
  • DFT Calculations : Compare experimental shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What strategies are employed to achieve enantiomeric purity in the synthesis, particularly regarding the (2S) configuration?

Methodological Answer :

  • Chiral Auxiliaries : Use Boc-protected L-prolinol derivatives as starting materials to enforce the (2S) configuration .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or alkylation steps .
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

Case Study : A related (2S,4R)-configured pyrrolidine achieved 99% enantiomeric excess via Pd/C-catalyzed hydrogenation under optimized pressure .

Q. How does the substitution pattern on the pyrrolidine ring (e.g., aminomethyl vs. hydroxymethyl) influence pharmacological properties?

Methodological Answer :

  • Aminomethyl Group : Enhances water solubility and hydrogen-bonding capacity, improving target binding (e.g., kinase inhibition ).
  • Propyl Group : Increases lipophilicity, potentially enhancing blood-brain barrier penetration .
  • Comparative Analysis : Fluorinated analogs (e.g., 4,4-difluoro derivatives) show reduced metabolic stability but higher target selectivity .

Table 1 : Substituent Effects on Bioactivity

SubstituentSolubility (LogP)Target Affinity (IC₅₀)Metabolic Stability
Aminomethyl (Target)1.8120 nMModerate
Hydroxymethyl 1.2250 nMHigh
4,4-Difluoro 2.185 nMLow

Q. What analytical workflows are recommended for detecting degradation products under varying storage conditions?

Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • LC-MS/MS Analysis : Monitor degradation products (e.g., Boc deprotection to form free amines) .
  • Forced Degradation : Use acidic/basic hydrolysis (e.g., 0.1M HCl/NaOH) to identify labile functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.